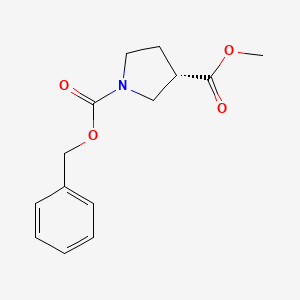

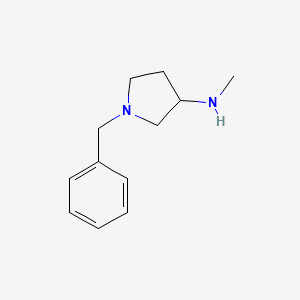

(S)-1-Benzyl 3-methyl pyrrolidine-1,3-dicarboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“(S)-1-Benzyl 3-Methyl pyrrolidine-1,3-dicarboxylate” is a chemical compound with a variety of names, including “(S)-Methyl 1-Cbz-pyrrolidine-3-carboxylate”, “S-1-CBZ-Pyrrolidine-3-carboxylic acid methyl ester”, and "1-Benzyl 3-methyl (S)-pyrrolidine-1,3-dicarboxylate" .

Physical And Chemical Properties Analysis

“(S)-1-Benzyl 3-Methyl pyrrolidine-1,3-dicarboxylate” has certain physical and chemical properties such as melting point, boiling point, density, molecular formula, and molecular weight .Wissenschaftliche Forschungsanwendungen

Synthesis and Antimicrobial Activity

- A study conducted by Nural et al. (2018) investigated the synthesis and antimicrobial activity of polysubstituted methyl pyrrolidine carboxylate derivatives, which showed interesting antibacterial activity against certain bacterial strains, including M. tuberculosis H37Rv. These compounds can be considered for developing new antimycobacterial agents (Nural et al., 2018).

Catalytic Synthesis

- Bender and Widenhoefer (2005) explored the platinum-catalyzed intramolecular hydroamination of unactivated olefins with secondary alkylamines, resulting in the synthesis of various pyrrolidine derivatives. This method displays excellent functional group compatibility and low moisture sensitivity (Bender & Widenhoefer, 2005).

Synthesis of Analogues for Inhibitors

- Czollner, Kuszmann, and Vasella (1990) synthesized pyrrolidine analogues of N-Acetylneuraminic Acid as potential sialidase inhibitors. These compounds showed competitive inhibition against Vibrio cholerae sialidase, suggesting their potential as biochemical tools or therapeutic agents (Czollner, Kuszmann, & Vasella, 1990).

Synthesis of Pharmaceutically Relevant Compounds

- Bijev, Prodanova, and Nankov (2003) synthesized new substituted 1H-1-pyrrolylcarboxamides, which are compounds of pharmacological interest. These compounds were characterized and identified by various spectroscopic methods, indicating their potential in pharmaceutical applications (Bijev, Prodanova, & Nankov, 2003).

Stereoselective Synthesis for Antibiotic Development

- Lall et al. (2012) described the stereoselective synthesis of (S)-3-(methylamino)-3-((R)-pyrrolidin-3-yl)propanenitrile, a key intermediate in developing a fluoroquinolone antibiotic. The synthesis involved catalytic asymmetric hydrogenation and S(N)2 substitution reaction, showcasing the compound's relevance in antibiotic development (Lall et al., 2012).

Cholinesterase Inhibitors Synthesis

- Pizova et al. (2017) prepared a series of benzyl pyrrolidine-1-carboxylates to test their ability to inhibit cholinesterases. These compounds demonstrated moderate inhibitory effects and low toxicity, suggesting their potential in developing treatments for neurological conditions (Pizova et al., 2017).

Eigenschaften

IUPAC Name |

1-O-benzyl 3-O-methyl (3S)-pyrrolidine-1,3-dicarboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO4/c1-18-13(16)12-7-8-15(9-12)14(17)19-10-11-5-3-2-4-6-11/h2-6,12H,7-10H2,1H3/t12-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZDIVDBVWXFEMR-LBPRGKRZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCN(C1)C(=O)OCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H]1CCN(C1)C(=O)OCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10552080 |

Source

|

| Record name | 1-Benzyl 3-methyl (3S)-pyrrolidine-1,3-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10552080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-1-Benzyl 3-methyl pyrrolidine-1,3-dicarboxylate | |

CAS RN |

313706-14-8 |

Source

|

| Record name | 1-Benzyl 3-methyl (3S)-pyrrolidine-1,3-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10552080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Pyrimido[4,5-d]pyrimidin-4-amine](/img/structure/B1282588.png)